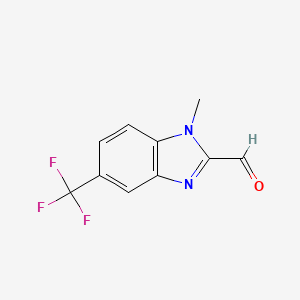

1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Description

1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a benzodiazole derivative featuring a fused benzene ring with a diazole heterocycle. The substituents include a methyl group at position 1, a trifluoromethyl (CF₃) group at position 5, and an aldehyde (-CHO) functional group at position 2. This compound’s structural complexity and functional groups make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for designing covalent inhibitors or ligands via aldehyde-mediated reactions .

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBPGZFMHSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzodiazole core with a trifluoromethyl group and an aldehyde functional group. This structural configuration may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that compounds containing benzodiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of benzodiazole have demonstrated effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The introduction of the trifluoromethyl group in this specific compound could enhance its lipophilicity, potentially increasing its penetration into bacterial membranes.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study reported that related benzodiazole compounds exhibited cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. The reported IC50 value for AChE inhibition is approximately 20 µM . Such inhibition can enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of bacteria. The results indicated that the compound had a notable effect on bacterial growth inhibition, particularly against Gram-positive bacteria. The study concluded that modifications to the benzodiazole structure could further enhance antimicrobial potency.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating MCF-7 cells with varying concentrations (0–50 µM) over 48 hours. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased caspase activity.

Comparative Analysis of Biological Activities

Scientific Research Applications

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde has been utilized in various scientific fields:

Medicinal Chemistry

The compound has shown potential as a lead structure in drug discovery due to its ability to interact with biological targets. Its derivatives have been studied for their activity against various diseases, including cancer and infectious diseases.

Agrochemicals

Research indicates that this compound can serve as a precursor for developing agrochemical agents. Its unique structure allows for modifications that enhance herbicidal or fungicidal properties.

Material Science

The incorporation of this compound into polymer matrices has been explored to improve material properties such as thermal stability and chemical resistance. Its trifluoromethyl group contributes to enhancing the hydrophobicity of materials.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of 1-methyl-5-(trifluoromethyl)-1H-benzodiazole-2-carbaldehyde. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs.

Case Study 2: Agricultural Applications

Research focused on the synthesis of novel derivatives from this compound aimed at improving crop protection. Field trials demonstrated enhanced efficacy against specific pests and diseases compared to existing agrochemicals, highlighting its potential in sustainable agriculture.

Data Table: Comparative Analysis of Derivatives

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-benzodiazole | Anticancer | High | [Study on Anticancer Activity] |

| 2-(Trifluoromethyl)benzimidazole | Herbicidal | Moderate | [Agrochemical Research] |

| Triazole Derivative of Benzodiazole | Fungicidal | High | [Material Science Study] |

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The benzodiazole core differentiates the target compound from other heterocycles such as imidazoles, triazoles, and pyrazoles. Key distinctions include:

- Benzodiazole vs. Imidazole: The fused benzene ring in benzodiazole enhances aromaticity and lipophilicity compared to non-fused imidazole derivatives (e.g., 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, C₆H₅F₃N₂O, MW = 178.11 g/mol) .

- Benzodiazole vs.

Substituent Effects

- Trifluoromethyl Group : Present in all compared compounds (e.g., triazoles, pyrazoles, benzodiazoles), the CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability .

- Aldehyde Functionality : The aldehyde at position 2 in the target compound enables nucleophilic addition reactions, contrasting with carboxylic acids (e.g., triazole-4-carboxylic acid derivatives) or amines (e.g., HA-0267, a benzodiazole methanamine) .

Physicochemical Data

Preparation Methods

General Synthetic Approach

The synthesis of substituted benzimidazoles such as 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the cyclization of appropriately substituted o-phenylenediamines or their derivatives with aldehydes or related carbonyl compounds under reductive or oxidative conditions. The trifluoromethyl substituent is introduced either via starting materials bearing this group or by post-cyclization functionalization.

Detailed Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde + 3 equiv. Na2S2O4 in DMSO, reflux at 90°C for 3 h | One-pot reductive cyclization to form benzimidazole intermediate |

| 2 | Hydrolysis with 33% NaOH in ethanol, reflux | Conversion of ester intermediate to carboxylic acid or aldehyde derivative |

| 3 | Isolation by cooling, filtration, drying | Purification of final product |

The reaction progress is monitored by Thin Layer Chromatography (TLC), and the product is characterized by IR, NMR (1H and 13C), and mass spectrometry.

Characterization Supporting Preparation

- IR Spectroscopy: Presence of aldehyde carbonyl group (around 1700 cm⁻¹), aromatic C=N stretching (~1620 cm⁻¹), and other functional groups.

- 1H NMR: Signals corresponding to methyl groups attached to nitrogen, aromatic protons, and aldehyde proton.

- 13C NMR: Characteristic carbonyl carbon resonance (~168 ppm), aromatic carbons, and trifluoromethyl carbon signals.

- Mass Spectrometry: Molecular ion peaks confirming molecular weight consistent with trifluoromethyl-substituted benzimidazole carbaldehyde.

These spectral data confirm the successful formation of the target compound or its close analogs.

Alternative Preparation Routes

Patent literature describes methods for preparing substituted benzimidazoles with trifluoromethyl groups, often involving:

- Cyclization of substituted o-phenylenediamines with aldehydes bearing trifluoromethyl substituents.

- Use of various catalysts or reagents under controlled temperature and solvent conditions.

- Functional group transformations post-cyclization to introduce or modify aldehyde functionality.

However, detailed stepwise procedures specifically for this compound are limited in open literature, suggesting the need for adaptation of general benzimidazole synthetic methodologies.

Summary Table of Preparation Methods

Research Findings and Notes

- The one-pot reductive cyclization method using sodium dithionite is advantageous due to mild reaction conditions, reduced reaction time, and minimized use of hazardous reagents.

- The trifluoromethyl group is electron-withdrawing and can influence the reactivity and stability of intermediates; thus, starting materials should be carefully chosen to bear this substituent.

- Characterization techniques such as IR, NMR, and mass spectrometry are critical for confirming the structure and purity of the synthesized compound.

- Patent literature suggests that substituted benzimidazoles with trifluoromethyl groups are valuable in medicinal chemistry, motivating the development of efficient synthetic routes.

Q & A

Q. What are the key synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing aldehyde groups into aromatic systems. This involves reacting a precursor (e.g., 1-methyl-5-(trifluoromethyl)-1H-benzimidazole) with DMF and POCl₃ under controlled conditions (60–65°C, 2–3 hours), followed by neutralization and purification . Alternative routes may use K₂CO₃ as a base in DMF to facilitate alkylation or condensation reactions, as seen in analogous benzimidazole derivatives .

Q. How is the compound characterized post-synthesis?

Structural validation requires multi-spectroscopic analysis :

- IR spectroscopy to confirm the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and trifluoromethyl group (C-F stretches ~1100–1250 cm⁻¹) .

- ¹H/¹³C NMR to assign aromatic protons, methyl groups, and the aldehyde proton (δ ~9.5–10.5 ppm) .

- Elemental analysis to verify purity by comparing calculated vs. experimental C, H, N, and F percentages .

Q. What solvents and reaction conditions optimize yield for this compound?

Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates in Vilsmeier-Haack or alkylation reactions. Reactions typically proceed at 60–80°C with stirring for 2–4 hours. Post-synthesis, cold water precipitation and column chromatography (silica gel, ethyl acetate/hexane) enhance purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies should focus on modifying substituents (e.g., replacing the trifluoromethyl group with halogens or alkyl chains) and evaluating biological activity. For example:

- Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to assess effects on electrophilic reactivity .

- Test methyl group substitution on the benzodiazole ring to probe steric effects in enzyme binding .

- Use molecular docking to predict interactions with target proteins (e.g., HIV-1 protease or kinases) .

Q. How can computational methods predict the compound’s biological activity?

Molecular docking (AutoDock Vina, Schrödinger Suite) and density functional theory (DFT) calculations are critical:

- Dock the compound into active sites (e.g., PDB: 1HIV for HIV-1 protease) to analyze binding poses and hydrogen-bonding interactions .

- Calculate HOMO-LUMO energies to predict redox behavior and reactive sites .

- Validate docking results with MD simulations (GROMACS) to assess binding stability over time .

Q. How can discrepancies in spectroscopic or crystallographic data be resolved?

- For NMR shifts , cross-validate assignments using 2D techniques (COSY, HSQC) and compare with analogous compounds (e.g., 1H-benzimidazole-2-carbaldehyde derivatives) .

- If X-ray crystallography reveals unexpected bond lengths (e.g., C-F vs. C-Cl misassignment), re-analyze data with software like APEX3 or Olex2, and confirm via elemental analysis .

- Address purity issues via HPLC (C18 column, acetonitrile/water gradient) to isolate isomers or byproducts .

Q. What strategies mitigate challenges in scaling up synthesis?

- Replace hazardous reagents (e.g., POCl₃ in Vilsmeier-Haack) with microwave-assisted synthesis to reduce reaction time and improve safety .

- Optimize solvent recycling (e.g., DMF recovery via distillation) to lower costs .

- Use flow chemistry for continuous production, minimizing intermediate degradation .

Methodological Considerations

Q. How to evaluate the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies :

- Incubate the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours.

- Monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for benzimidazole derivatives) and LC-MS to identify breakdown products .

Q. What in vitro assays are suitable for screening biological activity?

- Enzyme inhibition assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase using colorimetric substrates (e.g., TMPD for COX-2) .

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .

- Cytotoxicity assays : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity studies?

- Replicate experiments with strict controls (e.g., same cell passage number, reagent batches).

- Validate target engagement using SPR (surface plasmon resonance) to measure direct binding affinity .

- Perform meta-analysis of published data on structurally similar compounds (e.g., trifluoromethyl-pyrazole carbaldehydes) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.